molecular formula C17H26ClNO5 B14679595 Butyrophenone, 4-morpholino-2',4',6'-trimethoxy-, hydrochloride CAS No. 35535-29-6

Butyrophenone, 4-morpholino-2',4',6'-trimethoxy-, hydrochloride

Cat. No.: B14679595
CAS No.: 35535-29-6
M. Wt: 359.8 g/mol
InChI Key: DWXAPHYWKQFGGK-UHFFFAOYSA-N
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Description

Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is a chemical compound that belongs to the butyrophenone class This class of compounds is known for its diverse applications, particularly in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride typically involves the reaction of a butyrophenone derivative with morpholine and trimethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride involves its interaction with specific molecular targets in the body. It is known to act on dopamine receptors, particularly the D2 receptor, which plays a crucial role in the regulation of neurotransmission. By modulating these receptors, the compound can influence various physiological processes, including mood, cognition, and motor function.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known butyrophenone derivative used as an antipsychotic agent.

    Droperidol: Another butyrophenone compound used for its antiemetic and sedative properties.

    Bromperidol: A first-generation antipsychotic similar to haloperidol.

Uniqueness

Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other butyrophenone derivatives. The presence of morpholino and trimethoxy groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

35535-29-6

Molecular Formula

C17H26ClNO5

Molecular Weight

359.8 g/mol

IUPAC Name

4-morpholin-4-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO5.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)5-4-6-18-7-9-23-10-8-18;/h11-12H,4-10H2,1-3H3;1H

InChI Key

DWXAPHYWKQFGGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCOCC2)OC.Cl

Origin of Product

United States

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